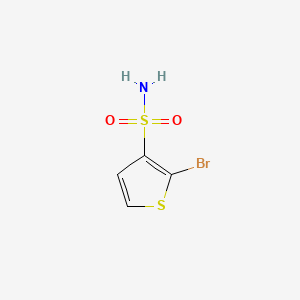

2-Bromothiophene-3-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H4BrNO2S2 |

|---|---|

Molecular Weight |

242.1 g/mol |

IUPAC Name |

2-bromothiophene-3-sulfonamide |

InChI |

InChI=1S/C4H4BrNO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H,(H2,6,7,8) |

InChI Key |

NYRKGPYNBVXNAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)N)Br |

Origin of Product |

United States |

Modification of the Sulfonamide Substituent:

Introduction of Aromatic and Heterocyclic Rings: To enhance potency, various substituted and unsubstituted aromatic and heterocyclic rings can be introduced at the sulfonamide nitrogen. This strategy aims to exploit additional binding pockets in the target enzyme through hydrophobic, electrostatic, and hydrogen bonding interactions. For instance, incorporating a benzothiazole (B30560) moiety has been shown to be effective in designing potent kinase inhibitors based on a thiophene-sulfonamide scaffold. nih.gov

Modulating Acidity: The pKa of the sulfonamide proton is a critical parameter. Fine-tuning the electronic nature of the R1 substituent can optimize this acidity for stronger and more selective interactions with the target.

Substitution on the Thiophene Ring:

Exploring Substitutions at the 5-Position: The 5-position of the thiophene (B33073) ring is a key site for modification. Introducing small, lipophilic, or electron-withdrawing groups at this position can significantly impact potency and selectivity.

Bioisosteric Replacements: The bromine atom at the 2-position can be replaced with other halogens (Cl, F) or small lipophilic groups to probe the steric and electronic requirements of the binding site.

Hybrid Molecule Design:

Combining with Other Pharmacophores: A promising strategy involves creating hybrid molecules by linking the 2-bromothiophene-3-sulfonamide core to another known pharmacophore. This can lead to compounds with dual activity or enhanced affinity for a single target.

Structure Based Design:

Utilizing X-ray Crystallography and Molecular Modeling: When the three-dimensional structure of the target enzyme is known, structure-based drug design techniques can be employed. Docking studies can predict the binding modes of designed analogs and help in optimizing their interactions with the active site. This approach allows for a more rational design of substituents to maximize potency and selectivity.

The following table provides examples of design principles applied to the 2-bromothiophene-3-sulfonamide scaffold for targeted applications.

Table 2: Design Principles for Enhanced Performance of this compound Derivatives

| Design Principle | Structural Modification | Rationale | Target Application |

| Enhance Potency | Introduction of a substituted phenyl ring at the sulfonamide nitrogen. | Exploit hydrophobic pockets and form additional π-stacking interactions. | Enzyme Inhibition |

| Improve Selectivity | Introduction of a bulky substituent at the 5-position of the thiophene (B33073) ring. | Steric hindrance to prevent binding to off-target proteins with smaller active sites. | Selective Enzyme Inhibition |

| Increase Cell Permeability | Introduction of lipophilic groups on the R1 substituent. | Enhance passive diffusion across cell membranes. | Anticancer Agents |

| Enhance Aqueous Solubility | Introduction of polar functional groups (e.g., -OH, -NH₂) on the R1 substituent. | Improve pharmacokinetic properties. | Systemic Therapeutic Agents |

This table outlines general design strategies and their rationales for optimizing the properties of this compound derivatives.

Computational and Theoretical Studies on 2 Bromothiophene 3 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its favorable balance of accuracy and computational cost. semanticscholar.org Calculations for thiophene (B33073) sulfonamide derivatives are typically performed using a hybrid functional, such as Becke’s three-parameter Lee-Yang-Parr (B3LYP), combined with a triple-zeta basis set like 6-311G(d,p). semanticscholar.orgmdpi.com Such methodologies are employed to determine the ground-state geometries, electronic structures, and other molecular properties of the target compound. semanticscholar.org

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure (i.e., the lowest energy conformation). This process involves calculating forces on each atom and adjusting their positions until a minimum energy state is reached.

For the 2-Bromothiophene-3-sulfonamide molecule, key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape are determined. While specific experimental data for this exact molecule is not available, calculations on analogous thiophene sulfonamide derivatives provide expected values for the core structure. mdpi.com For instance, the S=O and S-NH₂ bond lengths in the sulfonamide group are calculated to be around 1.46 Å and 1.67-1.68 Å, respectively. mdpi.com The bond angles within the thiophene ring and the sulfonamide group are also critical; for example, the O=S=O angle is typically computed to be in the range of 120.5° to 121.2°. mdpi.com

Table 1: Predicted Geometrical Parameters for the Core Thiophene Sulfonamide Structure Based on Analogous Compounds

| Parameter | Typical Calculated Value |

|---|---|

| S=O Bond Length (Å) | ~1.46 |

| S-NH₂ Bond Length (Å) | 1.67 - 1.68 |

| Thiophene S-C Bond Length (Å) | 1.73 - 1.75 |

| O=S=O Bond Angle (°) | 120.5 - 121.2 |

| O=S-NH₂ Bond Angle (°) | 105.0 - 111.3 |

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and chemical reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com For thiophene sulfonamide derivatives, the HOMO-LUMO gap typically falls in the range of 3.44 to 4.65 eV. mdpi.com A compound with a larger energy gap is generally more stable. mdpi.com This extended π-electron delocalization across the molecule plays a significant role in its electronic properties. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies from a Study on Thiophene Sulfonamide Derivatives

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Sulfonamide Analog 1 | -6.91 | -2.26 | 4.65 |

| Thiophene Sulfonamide Analog 2 | -6.61 | -3.17 | 3.44 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. mdpi.com The map uses a color scale to indicate electrostatic potential on the molecule's surface: red typically signifies regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com Green represents areas of neutral potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized on the highly electronegative oxygen atoms of the sulfonamide group. Conversely, the most positive potential (blue) would likely be found on the hydrogen atoms of the sulfonamide's amino (NH₂) group, making them potential sites for interaction with electron-rich species. mdpi.comresearchgate.net

Theoretical calculations can simulate various types of spectra, providing a powerful complement to experimental characterization.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using the harmonic approximation to predict vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. For this compound, characteristic vibrational modes would include S=O symmetric and asymmetric stretching, N-H stretching, and various vibrations associated with the thiophene ring.

UV-Vis Spectroscopy: The electronic absorption spectrum is simulated using Time-Dependent Density Functional Theory (TD-DFT). semanticscholar.orgmdpi.com This method calculates the energies of electronic transitions, primarily the HOMO → LUMO transition, which correspond to the absorption of light in the ultraviolet or visible range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed in the primary sources for this class of compounds, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations help in the assignment of experimental NMR signals to specific atoms in the molecule.

Thermodynamic and Kinetic Parameters Prediction

DFT calculations are also used to predict key thermodynamic parameters. By performing frequency calculations on the optimized geometry, it is possible to determine properties such as zero-point vibrational energy, enthalpy, Gibbs free energy, and entropy. These parameters are essential for predicting the stability of the molecule and the feasibility of chemical reactions in which it might participate. nih.govnih.gov Kinetic parameters, which relate to the rates of reactions, can also be investigated by calculating the energy of transition states.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with large differences in electron density, often found in "push-pull" systems, can exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.govnih.gov The first-order hyperpolarizability (β) is a key measure of a molecule's NLO response.

Computational methods can predict these properties by calculating the molecule's response to an external electric field. Studies on related thiophene sulfonamide derivatives have shown a strong correlation between their electronic structure and NLO activity. researchgate.net Specifically, a smaller HOMO-LUMO energy gap often leads to a larger hyperpolarizability value, as the electrons are more easily polarized. mdpi.com The presence of electron-donating (amino) and electron-withdrawing (sulfonyl) groups connected by the π-conjugated thiophene ring in this compound suggests it may possess notable NLO properties. researchgate.net

Table 3: Representative First Hyperpolarizability and Energy Gap Values from a Study on Thiophene Sulfonamide Derivatives

| Compound Type | Energy Gap (ΔE) (eV) | First Hyperpolarizability (β₀) (Hartree) |

|---|---|---|

| Thiophene Sulfonamide Analog 1 (High Gap) | 4.65 | 1547.4 |

| Thiophene Sulfonamide Analog 2 (Low Gap) | 3.44 | 12845.8 |

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as a this compound derivative, and its receptor, typically a protein. These simulations can reveal key binding modes and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are critical for biological activity.

Research on various thiophene sulfonamide derivatives has identified interactions with a range of biological targets. For instance, docking studies on thieno[2,3-b]thiophene (B1266192) derivatives have revealed their potential as antibacterial and antifungal agents by interacting with key residues in enzymes like dihydrofolate reductase (DHFR) from C. albicans and rhomboid protease from E. coli. mdpi.com The analyses showed that large aromatic systems in these compounds lead to significant hydrophobic and Van der Waals interactions. mdpi.com Similarly, studies on 5-bromo-N-alkylthiophene-2-sulfonamides against a protein from New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae (PDB ID: 5N5I) also demonstrated important hydrogen bond and hydrophobic interactions. nih.gov In another study, benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives were investigated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Docking results indicated that the sulfonamide (SO₂NH₂) pharmacophore fits into a secondary pocket of the COX-2 active site, forming hydrogen bonds with residues like Gln-192 and His-90. nih.gov

The following table summarizes findings from molecular docking studies on various thiophene-based compounds, illustrating the types of interactions observed.

| Compound Class | Target Protein (PDB ID) | Key Interactions Observed |

| Thieno[2,3-b]thiophene derivatives | Dihydrofolate Reductase (DHFR) from C. albicans (4HOF) | Hydrophobic interactions, Van der Waals forces, Hydrogen bonding with Ile9, Glu32, Tyr118 mdpi.com |

| 5-Bromo-N-alkylthiophene-2-sulfonamides | Protein from NDM-KP ST147 (5N5I) | Hydrogen bonding, Hydrophobic interactions nih.gov |

| Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives | Cyclooxygenase-2 (COX-2) | Hydrogen bonding of the SO₂NH₂ group with Gln-192 and His-90 nih.gov |

| Thiophene carboxamide derivatives | Tubulin (Colchicine-binding site) | Aromatic interactions of the thiophene ring mdpi.com |

Molecular dynamics (MD) simulations are then often employed to assess the stability of these ligand-protein complexes over time. mdpi.com By simulating the movements of atoms and molecules, MD studies can confirm whether the binding pose predicted by docking is stable. mdpi.com Key parameters analyzed during MD simulations include the root mean square deviation (RMSD) and the radius of gyration (Rg). A low RMSD value (typically less than 3 nm) indicates minimal structural fluctuations and a stable complex. mdpi.com Similarly, minimal fluctuations in Rg values suggest good conformational stability and compactness of the ligand-protein system. mdpi.com For example, MD simulations of thiophene carboxamide derivatives bound to tubulin showed optimal dynamic trajectories over 100 nanoseconds, asserting their high stability and compactness within the binding pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the efficacy of new, unsynthesized compounds. researchgate.netnih.gov

For sulfonamide and thiophene-based compounds, various QSAR studies have been conducted to guide the design of more potent molecules. These studies often employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are 3D-QSAR methods. mdpi.comnih.gov CoMFA calculates steric and electrostatic fields around a series of aligned molecules, while CoMSIA considers additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com

A 3D-QSAR study on a series of aryloxypropanolamines as selective β3-adrenergic receptor agonists developed robust CoMFA and CoMSIA models with high predictive values (r²test = 0.865 and 0.918, respectively). mdpi.com These models help in understanding how steric bulk and electrostatic properties in different regions of the molecule can enhance or diminish biological activity. mdpi.com In another study on sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate (B1496061) synthetase, CoMFA successfully correlated the steric and electrostatic features of the compounds with their inhibitory activity, achieving a cross-validated r² of 0.699. nih.gov

Beyond 3D-QSAR, other studies have highlighted the importance of different physicochemical and electronic properties. A QSAR analysis of thiophene analogs with anti-inflammatory activity revealed the dominant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating activity. researchgate.net For a series of thiophene-based amides and quinolones with antitumor activity, QSAR models identified molecular volume and the sum of hydrophobic surfaces as highly important for their efficacy. nih.gov

The table below summarizes various QSAR studies on thiophene and sulfonamide derivatives, highlighting the key descriptors found to be correlated with their biological activities.

| Compound Class | Biological Activity | QSAR Method | Key Molecular Descriptors Identified |

| Aryloxypropanolamines | β3-Adrenergic Receptor Agonism | CoMFA, CoMSIA mdpi.com | Steric and Electrostatic fields, H-bond acceptor fields mdpi.com |

| Sulfa Drugs | Dihydropteroate Synthetase Inhibition | CoMFA nih.gov | Steric and Electrostatic fields nih.gov |

| Thiophene Analogs | Anti-inflammatory | Hansch Analysis researchgate.net | Energy of LUMO (ELUMO), Dipole moment researchgate.net |

| Heterocyclic Amides and Quinolones from Thiophene | Antitumor (MiaPaCa-2 and MCF-7 cells) | 2D-QSAR nih.gov | Molecular Volume, Sum of hydrophobic surfaces, Ionization properties nih.gov |

| Amide Derivatives | Xanthine Oxidase Inhibition | Machine Learning (SVR) frontiersin.org | R² values of training and test sets were 0.97 and 0.95 respectively frontiersin.org |

These computational approaches are integral to modern drug discovery, providing deep insights into molecular interactions and guiding the rational design of novel therapeutic agents based on the this compound scaffold.

Advanced Applications of 2 Bromothiophene 3 Sulfonamide and Its Derivatives in Chemical and Biological Research

Applications in Organic Synthesis as Versatile Building Blocks

In organic synthesis, the value of a building block is determined by its ability to participate in reliable and versatile chemical reactions to form more complex structures. The 2-bromothiophene-3-sulfonamide scaffold is well-suited for this role, with the bromine atom acting as a key site for carbon-carbon and carbon-heteroatom bond formation, while the sulfonamide group offers opportunities for substitution and cyclization.

The synthesis of complex, fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. The structure of this compound provides an ideal starting point for constructing such systems. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position of the thiophene (B33073) ring.

Furthermore, the sulfonamide moiety can participate in intramolecular cyclization reactions. For example, after modification of the bromine position, a suitably functionalized side chain could react with the sulfonamide nitrogen or oxygen atoms to form novel fused-ring systems incorporating the thiophene and a sulfonamide-derived ring. This strategy is a powerful method for generating molecular complexity from readily available starting materials. nsf.gov The combination of cross-coupling and cyclization strategies enables the creation of diverse polyheterocyclic sulfonamides. nsf.gov

Combinatorial chemistry aims to rapidly generate large collections, or "libraries," of structurally related compounds for high-throughput screening in drug discovery and materials science. The this compound scaffold is an excellent candidate for this purpose due to its two distinct points of diversification.

Modification at the Bromine Position: As mentioned, the bromine atom can be replaced with a multitude of different chemical groups via cross-coupling reactions. This allows for the systematic variation of substituents at this position.

Modification at the Sulfonamide Nitrogen: The sulfonamide group (-SO₂NH₂) contains acidic protons on the nitrogen, which can be readily deprotonated and reacted with various electrophiles. This allows for the synthesis of a wide array of N-alkylated or N-arylated derivatives. nih.gov

By combining these two approaches, a large library of compounds can be synthesized from a single core structure. For instance, reacting the this compound core with 10 different boronic acids (at the bromine position) and 10 different alkyl halides (at the sulfonamide nitrogen) could theoretically generate 100 unique compounds. This parallel synthesis approach is central to modern chemical screening efforts. nih.gov

Exploration in Materials Science and Functional Materials

Thiophene-based molecules are fundamental components in the field of functional organic materials due to their unique electronic properties, stability, and tunable characteristics. nbinno.com The incorporation of bromo and sulfonamide functionalities onto the thiophene ring offers additional levers for modifying material properties.

Polythiophenes are a major class of conductive polymers with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.comcmu.edu These polymers are typically synthesized by the oxidative polymerization of thiophene monomers. The presence of a bromine atom, as in this compound, allows for polymerization through dehalogenative coupling reactions, which can offer greater control over the polymer's structure and regioregularity.

The sulfonamide group can influence the properties of the resulting polymer in several ways. It can modify the polymer's solubility, which is crucial for solution-based processing of electronic devices. mdpi.comresearchgate.net Additionally, the electron-withdrawing nature of the sulfonamide group can alter the electronic band gap of the polymer, affecting its conductivity and optical properties. azom.com By synthesizing copolymers with different functionalized thiophene monomers, materials with precisely tuned properties can be achieved. cmu.edu

| Monomer/Polymer | Key Feature | Band Gap Energy (eV) | Primary Application Area |

|---|---|---|---|

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | High conductivity and stability | ~1.6 | Transparent electrodes, antistatic coatings |

| Poly(3-alkylthiophene) (P3AT) | Good solubility | ~2.2 | Organic field-effect transistors, solar cells |

| Poly(terthiophene) derivatives | Tunable via functional groups | 1.9 - 2.1 | Solar cells, biosensors azom.com |

| Poly(3',4'-diamino-2,2':5',2''-terthiophene) (poly-DATT) | Amino functionalization | 1.93 | Biosensors, solar cells azom.com |

Organic compounds containing heteroatoms (such as sulfur and nitrogen) and π-electron systems are often effective corrosion inhibitors for metals in acidic environments. nih.gov These molecules function by adsorbing onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium. The adsorption process is facilitated by the interaction between the lone pair electrons of the heteroatoms and the d-orbitals of the metal.

Thiophene sulfonamide derivatives are promising candidates for corrosion inhibition. The this compound molecule contains a sulfur atom in the thiophene ring, a nitrogen atom and two oxygen atoms in the sulfonamide group, and a system of π-electrons. researchgate.net This combination of features suggests a strong potential for adsorption onto metal surfaces. Studies on related thiophene and phthalimide (B116566) derivatives have demonstrated high inhibition efficiencies. nih.govnih.gov These compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.gov

| Inhibitor Compound | Corrosive Medium | Inhibition Efficiency (%) |

|---|---|---|

| 4-([2,2':5',2''-terthiophen]-5-yl)-2-fluorobenzamidine HCl | 1 M HCl | 95.6 nih.gov |

| 5'-(4-amidino-3-fluorophenyl)-[2,2'-bithiophene]-5-carboxamidine diHCl | 1 M HCl | 96.9 nih.gov |

| Phenyl Phthalimide with -OCH₃ group | Sulfuric Acid | 92.36 nih.gov |

| (E)-5-amino-3-(4-methoxyphenyl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide | 15% HCl | 98.26 researchgate.net |

In vitro Biological Activity Studies (Excluding Clinical Human Trials)

The sulfonamide functional group is a well-established pharmacophore, forming the basis of the sulfa class of antibiotics. researchgate.netresearchgate.net Consequently, new molecules incorporating this group are frequently evaluated for their potential biological activities. Hybrid molecules that combine the sulfonamide moiety with other biologically active heterocyclic rings, such as thiophene, have shown a wide range of interesting in vitro properties. researchgate.net

Research on thiophene sulfonamide derivatives has revealed significant antibacterial activity. For example, a recent study synthesized a series of 5-bromo-N-alkylthiophene-2-sulfonamides and tested their efficacy against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a highly resistant bacterial strain. nih.gov The compounds demonstrated potent antibacterial effects, with low minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC). nih.gov The proposed mechanism for sulfonamides involves the competitive inhibition of the dihydropteroate (B1496061) synthetase (DHPS) enzyme, which is crucial for folic acid synthesis in bacteria. nih.govresearchgate.net

Beyond antibacterial effects, other thiophene-sulfonamide hybrids have been investigated as inhibitors of enzymes like urease and as potential antioxidant agents. researchgate.netresearchgate.netnih.gov Given these precedents, derivatives of this compound represent a promising area for the discovery of new biologically active compounds.

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) |

|---|---|---|

| 5-bromo-N-ethylthiophene-2-sulfonamide | 1.56 | 3.12 |

| 5-bromo-N-propylthiophene-2-sulfonamide | 0.39 | 0.78 |

| 5-bromo-N-isopropylthiophene-2-sulfonamide | 3.12 | 6.25 |

Enzyme Inhibition Studies

The unique structural features of this compound derivatives make them promising candidates for the development of potent and selective enzyme inhibitors. The sulfonamide group is a well-established pharmacophore known to interact with the active sites of various enzymes, while the bromothiophene moiety provides a scaffold that can be readily functionalized to enhance binding affinity and selectivity.

Urease Inhibition

Urease, a nickel-containing enzyme, plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition of this enzyme is a key strategy for the treatment of peptic ulcers and other related gastrointestinal disorders. Research has shown that thiophene-based sulfonamides are effective urease inhibitors.

Derivatives of 5-bromothiophene-2-sulfonamide (B1270684) have been synthesized and evaluated for their urease inhibitory activity. For instance, a series of 5-arylthiophene-2-sulfonylacetamide derivatives, prepared from 5-bromothiophene-2-sulfonamide, displayed significant urease inhibition. nih.gov One of the most potent compounds in a studied series, N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide, exhibited an IC50 value of approximately 17.1 ± 0.15 µg/mL. nih.gov Other derivatives with different substitutions on the aryl ring also showed considerable activity, with IC50 values ranging from 17.9 to 82.01 µg/mL. nih.gov The electronic effects and the nature of the functional groups on the aromatic rings were found to significantly influence the urease inhibitory action of these compounds. nih.gov

Similarly, morpholine-thiophene hybrid thiosemicarbazone derivatives have been investigated as urease inhibitors. frontiersin.org Compounds bearing a chloro, bromo, or nitro group on the thiophene ring demonstrated high inhibitory strength, with IC50 values of 3.80 ± 1.9 µM, 3.98 ± 2.2 µM, and 3.90 ± 2.7 µM, respectively. frontiersin.org These values indicate a significantly higher potency compared to the standard inhibitor, thiourea (B124793) (IC50 = 22.31 ± 0.03 µM). frontiersin.org Kinetic studies of the most potent compound revealed an uncompetitive mode of inhibition. frontiersin.org

| Compound | IC50 Value | Reference |

|---|---|---|

| N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide | ~17.1 ± 0.15 µg/mL | nih.gov |

| N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide | 17.9 + 0.13 µg/mL | nih.gov |

| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 23.3 + 0.21 µg/mL | nih.gov |

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 µM | frontiersin.org |

| 2-(1-(5-bromothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.98 ± 2.2 µM | frontiersin.org |

| 2-(1-(5-nitrothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.90 ± 2.7 µM | frontiersin.org |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Sulfonamides are a classic class of CA inhibitors. Thiophene-based sulfonamides have been shown to be potent inhibitors of human carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II). nih.govresearchgate.net

Studies on a series of thiophene-based sulfonamides revealed IC50 values ranging from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II. nih.govresearchgate.net The corresponding Ki values were in the range of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II. nih.govresearchgate.net These compounds were found to exhibit noncompetitive inhibition. nih.govresearchgate.net Molecular docking studies have suggested that the sulfonamide and thiophene moieties play a crucial role in the inhibition of these enzymes. nih.govresearchgate.net

| Isoenzyme | IC50 Range | Ki Range | Reference |

|---|---|---|---|

| hCA-I | 69 nM - 70 µM | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM | nih.govresearchgate.net |

| hCA-II | 23.4 nM - 1.405 µM | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM | nih.govresearchgate.net |

Tyrosinase Inhibition (in vitro and in silico)

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. While direct studies on this compound derivatives as tyrosinase inhibitors are limited, the broader class of thiophene-containing compounds has shown promise.

In silico modeling, including molecular docking and dynamics, has been employed to identify potential tyrosinase inhibitors. mdpi.commdpi.com These computational approaches help in understanding the binding interactions between the inhibitor and the enzyme's active site. For instance, fluorescence spectroscopy studies have been used to investigate the interaction of sulfonamide derivatives with tyrosinase, indicating that potent ligands can quench the intrinsic fluorescence of the enzyme in a static manner. researchgate.net This suggests the formation of a stable complex between the inhibitor and tyrosinase. researchgate.net The thiophene ring in various synthetic compounds has been identified as a promising substituent for enhancing tyrosinase inhibitory properties. rsc.org

Human Serum Paraoxonase-1 (hPON1) Inhibition

Human serum paraoxonase-1 (hPON1) is an enzyme with antioxidant properties, playing a role in protecting against atherosclerosis. The inhibition of hPON1 can have significant physiological consequences. Studies have investigated the interaction of various sulfonamides with hPON1.

One study reported that some sulfonamides act as potential inhibitors of hPON1, with IC50 values in the range of 24.10–201.45 µM and Ki values from 4.41 ± 0.52 to 150.23 ± 20.73 µM. nih.gov The inhibition mechanisms were found to be both competitive and non-competitive. nih.gov Specifically, 5-bromothiophene-2-sulfonamide was among the sulfonamides investigated for its effects on hPON1. sci-hub.se Another study on sulfonamide inhibition of purified human serum PON1 reported an IC50 value of 0.22 mM for phenylacetate (B1230308) as a substrate. ajol.info

| Compound Class | IC50 Range | Ki Range | Reference |

|---|---|---|---|

| Various Sulfonamides | 24.10–201.45 µM | 4.41 ± 0.52–150.23 ± 20.73 µM | nih.gov |

| Sulfonamide (generic) | 0.22 mM (for phenylacetate) | - | ajol.info |

Insulin-Degrading Enzyme (IDE) Inhibition

Insulin-degrading enzyme (IDE) is a key protease involved in the catabolism of insulin (B600854) and other bioactive peptides. Inhibition of IDE is being explored as a potential therapeutic strategy for type 2 diabetes. While the sulfonamide scaffold is a common feature in many enzyme inhibitors, specific research on this compound derivatives as IDE inhibitors is not extensively reported in the current scientific literature. Further investigation is required to determine the potential of this class of compounds to inhibit IDE.

Antibacterial Research (in vitro mechanisms)

The rise of antibiotic resistance necessitates the development of new antibacterial agents. Sulfonamides were among the first synthetic antimicrobial drugs and continue to be a source of inspiration for new drug discovery. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. nih.gov

Recent research has focused on 5-bromo-N-alkylthiophene-2-sulfonamides for their activity against clinically challenging pathogens. A study detailed the synthesis and evaluation of these compounds against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae ST147. nih.gov The in vitro antibacterial activity was assessed using the agar (B569324) well diffusion method, and the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined.

One of the synthesized compounds, 5-bromo-N-propylthiophene-2-sulfonamide, demonstrated the lowest MIC and MBC values of 0.39 µg/mL and 0.78 µg/mL, respectively, indicating high potency against this resistant bacterial strain. nih.gov Another derivative showed a MIC of 1.56 µg/mL and an MBC of 3.125 µg/mL. nih.gov These findings highlight the potential of 5-bromo-N-alkylthiophene-2-sulfonamides as effective antibacterial agents against drug-resistant bacteria. nih.govresearchgate.net

| Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|

| 5-bromo-N-propylthiophene-2-sulfonamide | 0.39 | 0.78 | nih.gov |

| Aryl-substituted derivative of 5-bromo-N-propylthiophene-2-sulfonamide | 1.56 | 3.125 | nih.gov |

| 5-bromo-N-ethylthiophene-2-sulfonamide | 3.125 | 6.25 | nih.gov |

Activity Against Resistant Bacterial Strains (e.g., NDM-1-KP ST147)

The emergence of multidrug-resistant bacteria, such as New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae (KP), presents a critical threat to global health. nih.govtandfonline.com Research into novel antimicrobial agents has identified thiophene sulfonamide derivatives as a promising class of compounds. Specifically, derivatives of 5-bromothiophene-2-sulfonamide, an isomer of the titular compound, have shown significant efficacy against clinically isolated NDM-1-KP ST147 strains. nih.govtandfonline.com

In one study, a series of 5-bromo-N-alkylthiophene-2-sulfonamides were synthesized and evaluated for their antibacterial activity. nih.govtandfonline.com The results demonstrated that these compounds possess potent activity against this highly resistant bacterial strain. nih.govtandfonline.com The antibacterial efficacy was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. nih.gov One particular derivative, compound (3b) in the study, emerged as a highly potent agent. nih.govtandfonline.com

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) |

|---|---|---|

| Compound (3a) | 3.125 | 6.25 |

| Compound (3b) | 0.39 | 0.78 |

| Compound (4c) | 1.56 | 3.125 |

These findings highlight the potential of the thiophene sulfonamide scaffold in developing new therapeutics to combat critical priority pathogens like carbapenem-resistant K. pneumoniae. nih.govtandfonline.com Further in silico tests suggested that these compounds interact with key bacterial proteins through hydrogen bonding and hydrophobic interactions. tandfonline.com

Mechanisms of Action in Bacterial Systems (e.g., Folate Synthesis Inhibition)

The antibacterial action of sulfonamides is well-established and primarily involves the inhibition of folic acid synthesis, a pathway essential for bacterial survival. study.comnih.govmicrobenotes.com Bacteria are typically unable to uptake folate from their environment and must synthesize it de novo. mhmedical.com This pathway is an excellent target for selective antimicrobial therapy because humans obtain folic acid through their diet. mhmedical.com

The mechanism centers on the enzyme dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) and dihydropteroate pyrophosphate into dihydropteroate. researchgate.netnih.govresearchgate.net Sulfonamides, including thiophene derivatives, act as competitive inhibitors of DHPS due to their structural similarity to PABA. nih.govmicrobenotes.comnih.gov By binding to the active site of the enzyme, they block the normal synthesis of dihydropteroic acid, a precursor to dihydrofolate and ultimately tetrahydrofolate. mhmedical.comresearchgate.net The depletion of tetrahydrofolate, a crucial cofactor in the synthesis of nucleic acids and amino acids, leads to the cessation of bacterial growth and replication, an effect known as bacteriostasis. study.commicrobenotes.com This inhibition of the folate pathway is a key mechanism underlying the antibacterial properties of the sulfonamide class of drugs. researchgate.netmdpi.com

Anticancer Research (in vitro cell line studies)

Derivatives of thiophene sulfonamide have demonstrated significant potential as anticancer agents in various in vitro studies. nih.govresearchgate.netnih.gov These compounds have been evaluated against a range of human tumor cell lines, showing moderate to good cytotoxic activity. nih.gov

A study investigating the anticancer effects of 2,5-Dichlorothiophene-3-sulfonamide, a compound structurally related to this compound, revealed potent activity against breast and cervical cancer cell lines. nih.govresearchgate.net The compound's efficacy was quantified by its GI50 value, the concentration required to inhibit cell growth by 50%. nih.govresearchgate.net Computational studies, including molecular docking and molecular dynamic simulations, suggest that its cytotoxic effects may be linked to interactions with DNA, specifically binding to the minor groove. nih.gov

| Cancer Cell Line | GI50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 7.2 ± 1.12 |

| MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 |

| MCF-7 (Breast Cancer) | 7.13 ± 0.13 |

Other research has explored a variety of thiophenes bearing sulfonamide moieties against the MCF-7 human breast cancer cell line. researchgate.netnih.gov Several of these synthesized compounds exhibited higher cytotoxic activities than the standard reference drug, doxorubicin, indicating the therapeutic potential of this chemical class in oncology. researchgate.netnih.gov The mechanism of action for many sulfonamide-based anticancer agents involves various cellular targets, including the disruption of microtubule assembly and inhibition of carbonic anhydrase. researchgate.net

Other Biological Target Interactions and Chemical Probes (in vitro / in silico)

Beyond antibacterial and anticancer applications, thiophene sulfonamides and related structures are being investigated for a variety of other biological activities.

Leishmaniasis is a parasitic disease for which new, less toxic, and more effective treatments are needed. rsc.org Sulfonamide-based compounds have been explored for their potential activity against Leishmania parasites. In vitro studies have shown that certain sulfonamides can inhibit the growth of Leishmania major promastigotes. nih.govresearchgate.net For example, sulfamoxole, sulfaquinoxaline, and dapsone (B1669823) were found to be inhibitory, although the mechanism does not appear to be the classical inhibition of folate synthesis seen in bacteria. nih.govresearchgate.net Other studies on different sulfonamide scaffolds, such as benzenesulfonamides and naphthalene (B1677914) sulfonamides, have also demonstrated dose-dependent activity against various Leishmania species, including L. donovani and L. tarentolae, in in vitro assays. rsc.orgnih.gov These findings suggest that the sulfonamide functional group could be a valuable starting point for the development of novel antileishmanial agents. nih.govresearchgate.net

Thiophene-containing compounds are known for their anti-inflammatory properties, with some derivatives already in clinical use. nih.gov Research into novel thiophene derivatives continues to reveal promising anti-inflammatory potential in in vitro models. mjms.mk One common assay measures the inhibition of albumin denaturation, as protein denaturation is a well-documented cause of inflammation. mjms.mk In such assays, certain novel thiophene derivatives have demonstrated good in vitro anti-inflammatory activity, comparable to standard drugs like ibuprofen. mjms.mk The mechanism for some thiophene derivatives has been linked to the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov The structural features often associated with the anti-inflammatory activity of these compounds include the presence of carboxylic acids, esters, amines, and amides. nih.gov

Oxidative stress resulting from an imbalance of free radicals and antioxidants is implicated in numerous diseases. tandfonline.com Thiophene derivatives have been investigated for their antioxidant capabilities through various in vitro assays, including superoxide (B77818) scavenging, lipid peroxidation inhibition, and reactions with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). ajol.infobiointerfaceresearch.com

Studies on different classes of thiophene derivatives have shown significant antioxidant potential. ajol.infonih.gov For instance, certain 3-amino-thiophene-2-carboxamide derivatives demonstrated potent radical scavenging activity in the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.gov The presence of an electron-donating amino group on the thiophene ring is believed to enhance this activity. nih.gov Other research on novel thiophene compounds has shown over 50% inhibition in superoxide scavenging assays and up to 65% inhibition of lipid peroxidation, suggesting that the thiophene ring is a valuable scaffold for developing new antioxidant agents. ajol.info

Structure-Activity Relationship (SAR) Studies in Chemical and Biological Systems

The biological activity and selectivity of this compound and its derivatives are intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a compound influence its biological activity, thereby guiding the design of more potent and selective analogs.

Elucidation of Structural Features Governing Activity and Selectivity

The core structure of this compound presents several key features that can be modified to modulate its biological activity. These include the thiophene ring, the bromine atom at the 2-position, and the sulfonamide group at the 3-position.

The Thiophene Scaffold: The thiophene ring itself is a critical pharmacophore, serving as a bioisostere for the benzene (B151609) ring in many biologically active compounds. Its unique electronic properties and ability to form key interactions with biological targets make it a valuable scaffold. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to target proteins.

The Sulfonamide Group at the 3-Position: The sulfonamide group is a cornerstone of the biological activity of this class of compounds. The acidic proton on the sulfonamide nitrogen is often involved in crucial hydrogen bonding interactions with amino acid residues in the active site of target enzymes. The general structure-activity relationship for sulfonamides suggests that the N-H bond is vital for many biological activities, including antibacterial and anticancer effects. nih.govopenaccesspub.org

Substitutions on the sulfonamide nitrogen (R1 in the general structure) have a profound effect on the compound's properties. The nature of the substituent can influence the acidity of the N-H proton, the lipophilicity of the molecule, and its steric profile, all of which are critical for selective binding to the target. For instance, the introduction of aromatic or heterocyclic rings at this position can lead to additional binding interactions, such as π-π stacking or further hydrogen bonds, enhancing potency and selectivity.

To illustrate the impact of these structural modifications, consider the following hypothetical data for a series of this compound derivatives tested for their inhibitory activity against a hypothetical enzyme.

Table 1: Illustrative Structure-Activity Relationship of this compound Derivatives

| Compound ID | R1 (Substitution on Sulfonamide) | R2 (Substitution on Thiophene Ring) | Enzyme Inhibition (IC₅₀, µM) | Selectivity Index |

| 1 | H | H | 50 | 1 |

| 2 | CH₃ | H | 45 | 1.2 |

| 3 | Phenyl | H | 15 | 5 |

| 4 | 4-Chlorophenyl | H | 8 | 10 |

| 5 | H | 5-CH₃ | 40 | 1.5 |

| 6 | Phenyl | 5-Cl | 5 | 15 |

This table presents illustrative data to demonstrate SAR principles and is not based on actual experimental results for this specific compound series.

From this illustrative data, several SAR trends can be deduced:

Substitution on the Sulfonamide Nitrogen (R1): Unsubstituted (R1=H, Compound 1) and small alkyl substituted (R1=CH₃, Compound 2) derivatives show moderate activity. Aromatic substitution (R1=Phenyl, Compound 3) significantly increases potency, likely due to additional hydrophobic or π-stacking interactions with the target. The introduction of an electron-withdrawing group on the phenyl ring (R1=4-Chlorophenyl, Compound 4) further enhances activity, possibly by increasing the acidity of the sulfonamide proton and strengthening its hydrogen bonding capability.

Substitution on the Thiophene Ring (R2): Substitution at the 5-position of the thiophene ring also influences activity. A small alkyl group (R2=5-CH₃, Compound 5) leads to a slight increase in potency. A halogen at this position (R2=5-Cl, in combination with R1=Phenyl, Compound 6) results in a significant boost in activity and selectivity, highlighting the synergistic effect of modifications at different positions.

Design Principles for Enhanced Performance in Specific Applications

Based on the understanding of the structure-activity relationships, several design principles can be formulated to enhance the performance of this compound derivatives for specific applications, such as the development of selective enzyme inhibitors.

Future Research Directions and Outlook for 2 Bromothiophene 3 Sulfonamide Research

Development of Greener and More Efficient Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. For 2-Bromothiophene-3-sulfonamide and its derivatives, a significant area of future research will be the development of more sustainable and efficient synthetic routes.

Current methods for the synthesis of related sulfonamides often involve harsh conditions or generate considerable waste. rroij.comnih.gov For instance, traditional chlorosulfonation of thiophenes can be low yielding and require challenging purification processes. rroij.com Innovations in this area could involve the use of eco-friendly solvents like water, and the application of energy-efficient techniques such as microwave or ultrasound-assisted synthesis. nih.gov These methods have shown promise in accelerating reaction times and improving yields for other sulfonamide derivatives. nih.gov

Key Areas for Greener Synthesis:

| Area | Focus | Potential Impact |

| Alternative Solvents | Utilizing water or other green solvents. | Reduced environmental impact and improved safety. |

| Energy-Efficient Methods | Employing microwave and ultrasound technologies. | Faster reaction times and lower energy consumption. nih.gov |

| Catalytic Isomerization | Developing solid acid catalysts for 2- to 3-bromothiophene (B43185) conversion. | Elimination of harsh reagents and waste reduction. google.com |

| Direct Functionalization | Exploring C-H activation and direct sulfonamide synthesis. | Fewer synthetic steps and increased atom economy. epa.govresearchgate.net |

Exploration of Novel Reactivity and Cascade Transformations

The inherent reactivity of the this compound scaffold, with its bromine atom and sulfonamide group, presents a rich playground for exploring novel chemical transformations and designing elegant cascade reactions. Future research will likely focus on leveraging these functional groups to construct complex molecular architectures in a single, efficient operation.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the introduction of diverse aryl, vinyl, and alkynyl substituents. nih.govmdpi.comnih.gov Future work could expand the scope of these reactions to include a wider range of coupling partners and explore more challenging transformations. For instance, developing robust catalytic systems for the coupling of sterically hindered or electronically demanding substrates would significantly broaden the accessible chemical space.

Moreover, the sulfonamide group can participate in a range of reactions, including N-alkylation and N-arylation, further diversifying the molecular landscape. nih.gov The development of novel cascade reactions that sequentially functionalize both the bromine and sulfonamide moieties in a one-pot process would be a significant step forward in synthetic efficiency. These transformations could lead to the rapid assembly of complex heterocyclic systems with potential applications in medicinal chemistry and materials science. bham.ac.ukthieme-connect.com The exploration of formal [2+3] cycloaddition processes and other dearomatizing reactions could also unlock new avenues for creating three-dimensional structures from this planar starting material. researchgate.net

Integration of Advanced Computational Methods for Predictive Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly powerful in modern drug discovery and materials science. For this compound, the integration of advanced computational methods will be instrumental in predicting the properties of novel derivatives and guiding synthetic efforts.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. researchgate.net This information can be used to predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of new reactions. Furthermore, computational modeling can help in understanding structure-activity relationships (SAR) by correlating calculated molecular properties with experimentally observed biological activities.

Molecular docking studies are another powerful tool that can be used to predict the binding affinity of this compound derivatives to specific biological targets. nih.gov By virtually screening libraries of potential compounds, researchers can prioritize the synthesis of molecules with the highest predicted activity, thereby saving time and resources. This predictive design approach can accelerate the discovery of new therapeutic agents and functional materials based on the this compound scaffold.

Discovery of Underexplored Applications in Catalysis and Novel Materials

While much of the focus on thiophene (B33073) sulfonamides has been in the realm of medicinal chemistry, the unique electronic and structural features of this compound suggest that it could also find applications in catalysis and materials science. rroij.com Future research should aim to explore these underexplored avenues.

In the field of catalysis, the thiophene ring and sulfonamide group could act as ligands for transition metals, potentially leading to the development of novel catalysts for a variety of organic transformations. The ability to tune the electronic properties of the ligand by modifying the sulfonamide group could allow for the fine-tuning of catalytic activity and selectivity. cardiff.ac.uk For example, derivatives of this compound could be investigated as ligands in cross-coupling reactions or asymmetric catalysis.

In materials science, the rigid, aromatic structure of the thiophene ring makes it an attractive building block for the synthesis of organic electronic materials. Thiophene-based polymers are known for their conductive properties and have been used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rroij.com By incorporating the this compound unit into polymeric structures, it may be possible to create novel materials with tailored electronic and optical properties. The bromine atom provides a convenient point for polymerization, while the sulfonamide group could be used to influence the material's solubility, morphology, and intermolecular interactions.

Synergistic Approaches Combining Synthetic Chemistry with Chemical Biology for New Probes

The interface between synthetic chemistry and chemical biology offers exciting opportunities for the development of new molecular tools to probe and understand complex biological systems. nih.govantheia.bio this compound, with its reactive handles and potential for biological activity, is an ideal candidate for the development of chemical probes. mdpi.comdurham.ac.uk

Future research in this area will involve the design and synthesis of this compound derivatives that can be used to selectively label and identify biological targets. This could involve incorporating photo-activatable groups or bio-orthogonal handles into the molecule, allowing for covalent modification of target proteins. mdpi.com These probes can then be used in chemoproteomic experiments to identify the cellular binding partners of the parent compound, providing valuable insights into its mechanism of action.

Furthermore, the development of fluorescently labeled derivatives of this compound could enable the visualization of its subcellular localization and dynamics in living cells. By combining the power of synthetic chemistry to create these sophisticated molecular tools with the analytical techniques of chemical biology, researchers can gain a deeper understanding of the biological roles of this important class of compounds. ku.dk This synergistic approach has the potential to accelerate the discovery of new drugs and diagnostic agents. antheia.bio

Q & A

Q. What are the recommended synthetic routes and purification strategies for 2-Bromothiophene-3-sulfonamide?

The synthesis typically involves sulfonylation of 2-bromothiophene derivatives. For example, bromothiophene precursors (e.g., 2-bromothiophen-3-amine) can undergo sulfonylation using chlorosulfonic acid or sulfonyl chloride reagents under controlled conditions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents like ethanol. Reaction yields depend on stoichiometric ratios and temperature optimization (e.g., 0–5°C for sulfonylation to minimize side reactions) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., bromine at C2, sulfonamide at C3) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the common reactivity patterns of this compound in organic synthesis?

The bromine atom at C2 is highly electrophilic, enabling:

- Nucleophilic substitution : Amines or thiols displace bromine to form C2-substituted thiophenes .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (Pd catalysis) generates biaryl derivatives .

- Functionalization of the sulfonamide group : Alkylation or acylation at the sulfonamide nitrogen .

Advanced Research Questions

Q. How does the electronic nature of the sulfonamide group influence bromine displacement kinetics in this compound?

The electron-withdrawing sulfonamide group at C3 enhances the electrophilicity of C2-bromine, accelerating nucleophilic substitution. Kinetic studies (e.g., using Hammett plots) reveal a linear free-energy relationship, with reaction rates inversely correlated with solvent polarity in SNAr mechanisms . Computational DFT models further predict activation barriers for bromine displacement under varying conditions .

Q. What strategies resolve contradictions in reported yields for palladium-catalyzed couplings involving this compound?

Discrepancies often arise from:

- Catalyst choice : Pd(PPh) vs. PdCl(dppf) impacts oxidative addition efficiency .

- Solvent effects : DMF vs. THF alters reaction kinetics and byproduct formation .

- Protecting groups : Temporary protection of the sulfonamide (e.g., as a tert-butyl carbamate) minimizes catalyst poisoning .

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to target enzymes (e.g., carbonic anhydrase IX). Substituent modifications at C2 (e.g., aryl groups from Suzuki coupling) are modeled to optimize hydrophobic interactions and hydrogen bonding with active-site residues .

Q. What are the stability challenges of this compound under varying storage conditions?

Degradation pathways include:

- Hydrolysis : Sulfonamide cleavage in acidic/basic conditions (mitigated by storage at neutral pH and low humidity) .

- Photodegradation : UV exposure causes C-Br bond cleavage, requiring amber glassware and inert atmospheres .

Q. How does this compound compare to structurally related sulfonamides in anticancer activity?

Compared to benzothiophene sulfonamides, the thiophene ring enhances membrane permeability, while bromine at C2 improves selectivity for cancer-associated enzymes (e.g., tyrosine kinase inhibitors). In vitro cytotoxicity assays (e.g., MTT on HeLa cells) show IC values <10 µM, with apoptosis confirmed via flow cytometry .

Q. Methodological Notes

- Synthetic Optimization : Use Schlenk-line techniques for air-sensitive coupling reactions .

- Data Validation : Triangulate NMR and MS data with X-ray crystallography for ambiguous structures .

- Biological Assays : Include positive controls (e.g., cisplatin in cytotoxicity studies) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.